REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.[I:12]N1C(=O)CCC1=O.C(O)(C(F)(F)F)=O>>[F:1][C:2]1[C:9]([I:12])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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FC1=CC(=C(C#N)C=C1)OC
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Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
WASH
|
Details
|
ether and was washed with aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
brine containing enough sodium sulfite to remove the iodine color
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were back extracted with more 1:1 ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ether and the combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with ether/hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |